1-Phenyl-2,3-dimethylindole (CAS 74371-91-8): A Comprehensive Technical Guide on Synthesis, Properties, and Applications
1-Phenyl-2,3-dimethylindole (CAS 74371-91-8): A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary
As a Senior Application Scientist, I approach the synthesis and characterization of sterically encumbered indoles not merely as a sequence of reactions, but as a system of controlled thermodynamic and kinetic variables. 1-Phenyl-2,3-dimethylindole (CAS: 74371-91-8) is a highly substituted, privileged scaffold utilized extensively in medicinal chemistry and advanced materials science (e.g., OLED luminophores).
Constructing this molecule presents a unique steric challenge: the direct
Chemical Identity & Quantitative Data
To establish a baseline for analytical verification, the core physicochemical properties of the target compound are summarized below.
| Property | Value |
| Chemical Name | 1-Phenyl-2,3-dimethylindole |
| IUPAC Name | 2,3-Dimethyl-1-phenyl-1H-indole |
| CAS Registry Number | 74371-91-8 |
| Molecular Formula | C₁₆H₁₅N |
| Molecular Weight | 221.30 g/mol |
| InChIKey | UATZPWAASBSTIN-UHFFFAOYSA-N |
| Structural Class |
Strategic Synthesis: The Mechanistic Causality
Why do we avoid standard cross-coupling (Buchwald-Hartwig or Ullmann) for this molecule? The steric hindrance at the C2 position drastically increases the activation energy required for the oxidative addition and reductive elimination steps of palladium/copper catalytic cycles.
Instead, we utilize the Fischer Indole Synthesis using 1,1-diphenylhydrazine and 2-butanone . The causality behind this choice is elegant: the
The Dual-Phenyl Dynamics
-
Enamine Tautomerization: The condensation of 1,1-diphenylhydrazine and 2-butanone yields a hydrazone, which tautomerizes to the thermodynamic enamine under acidic conditions.
-
[3,3]-Sigmatropic Rearrangement: The N-N bond cleaves. The ortho-carbon of Phenyl Ring A attacks the enamine
-carbon. Crucially, the nitrogen atom ( ) forms a transient iminium ion with the ipso-carbon of Phenyl Ring A, while Phenyl Ring B remains untouched as a substituent on . -
Rearomatization & Cyclization: Phenyl Ring A rearomatizes to form the fused benzene ring of the indole. The lone pair on
(which still holds Phenyl Ring B) attacks the side-chain imine. -
Ammonia Elimination: The terminal nitrogen is expelled as ammonia gas (
), yielding the final 1-phenyl-2,3-dimethylindole.
By utilizing 1,1-diphenylhydrazine, Phenyl Ring B seamlessly transitions into the
Mechanistic Workflow Diagram
Figure 1: Mechanistic workflow of the Fischer Indole synthesis for 1-phenyl-2,3-dimethylindole.
Standard Operating Procedure (SOP): Self-Validating Protocol
Trustworthiness in synthetic chemistry requires protocols that verify themselves at every critical juncture. The following SOP integrates real-time analytical checkpoints to ensure high-fidelity synthesis.
Step 1: Hydrazone Condensation
-
Procedure: In a 250 mL round-bottom flask, dissolve 1,1-diphenylhydrazine (10 mmol) and 2-butanone (12 mmol) in 50 mL of absolute ethanol. Add 3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 2 hours.
-
[Self-Validation Checkpoint 1]: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the highly UV-active hydrazine spot and the emergence of a new, higher
spot confirms complete hydrazone formation.
Step 2: Acid-Promoted Rearrangement
-
Procedure: Evaporate the ethanol under reduced pressure. To the crude hydrazone, add 20 g of Polyphosphoric Acid (PPA). Heat the viscous mixture to 110°C under a nitrogen atmosphere for 4 hours.
-
[Self-Validation Checkpoint 2]: Suspend a piece of damp red litmus paper at the exhaust of the reflux condenser. The paper will turn blue, validating the evolution of
gas—the definitive hallmark that the final cyclization and aromatization steps are actively occurring.
Step 3: Quenching and Extraction
-
Procedure: Carefully pour the hot, dark mixture over 200 g of crushed ice. Vigorously stir and slowly add 10% NaOH solution until the mixture is neutralized. Extract with Dichloromethane (3 x 50 mL).
-
[Self-Validation Checkpoint 3]: Before extraction, use a pH meter to verify the aqueous layer is strictly between pH 7.5 and 8.0. If the solution remains acidic, the indole nitrogen may partially protonate, leading to catastrophic yield loss in the aqueous phase.
Step 4: Purification and Structural Confirmation
-
Procedure: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Purify via flash column chromatography (Hexane:Ethyl Acetate, 95:5). -
[Self-Validation Checkpoint 4]: Submit the purified product for
NMR analysis ( ). The spectrum must show two distinct singlets integrating to 3 protons each (approx. 2.2 - 2.4 ppm) corresponding to the C2 and C3 methyl groups, and a complex multiplet integrating to 9 protons (approx. 7.0 - 7.6 ppm) confirming the intact -phenyl and indole aromatic systems.
Advanced Applications & Chemical Behavior
The deliberate installation of the
Unlike unsubstituted indoles or azepines, 1-phenyl-2,3-dimethylindole demonstrates extraordinary thermodynamic stability. Literature confirms that while many indole derivatives can be forced into oxidative ring expansions to form quinolines or benzazepines, 2,3-dimethyl-1-phenylindole strictly fails to ring-expand .
Why does this matter?
In drug development and materials science, metabolic or oxidative stability is paramount. The steric shielding provided by the C2/C3 methyls and the orthogonal twist of the
References
1. Title: 2,3-dimethyl-1-phenyl-1H-indole - CAS号74371-91-8 Source: Molaid URL: [Link]
2. Title: EPA Environmental Database and Model Directory Volume 2 (Reference for 1,1-diphenylhydrazine / CAS 530-50-7) Source: EPA (nepis.epa.gov) URL: [Link]
3. Title: Benz-, Dibenz- and Tribenzazepines (Volume E9) Source: Thieme Connect URL: [Link]
